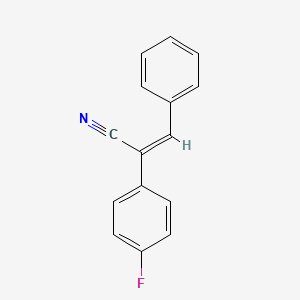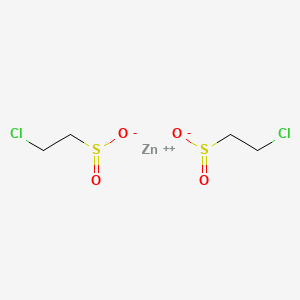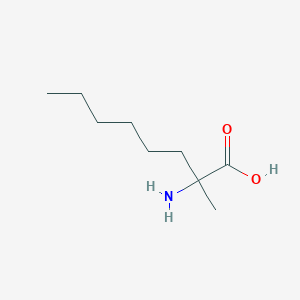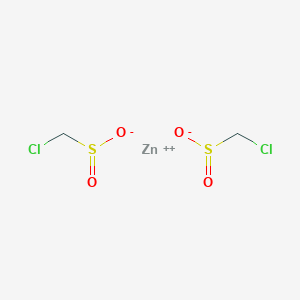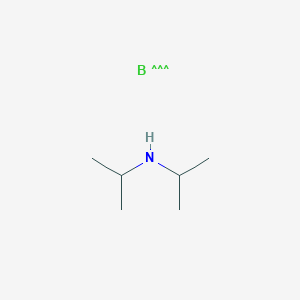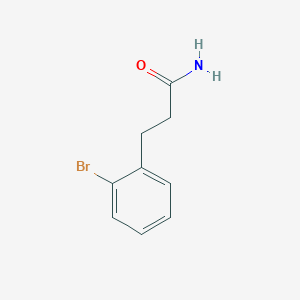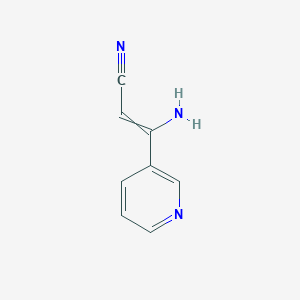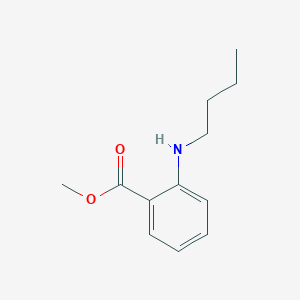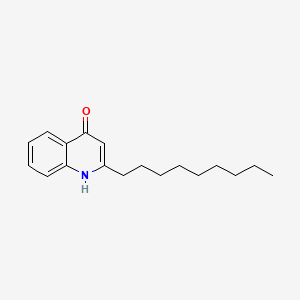![molecular formula C6H13N5 B3426895 N-[amino(imino)methyl]pyrrolidine-1-carboximidamide CAS No. 553-83-3](/img/no-structure.png)
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[amino(imino)methyl]pyrrolidine-1-carboximidamide is a chemical compound with the molecular weight of 155.2 . It is also known by its IUPAC name N-[imino(1-pyrrolidinyl)methyl]guanidine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
Research has demonstrated the utility of derivatives of N-[amino(imino)methyl]pyrrolidine-1-carboximidamide in the synthesis of novel organic compounds. For instance, the stereoselective formation of pyrroline rings through the cyclization of conjugated azomethine ylides at the periphery of the pyrido[1,2-a]pyrimidine system has been reported, showcasing the compound's role in creating complex molecular architectures (Noguchi et al., 2003).
Catalysis and Synthesis Enhancement
The compound and its analogs have been used to catalyze and enhance the synthesis of various heterocyclic compounds. For example, DMAP catalyzed the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from related pyrrolidine derivatives, illustrating its role in facilitating complex chemical reactions (Khashi et al., 2015).
Antibacterial Applications
Some studies have explored the antibacterial potential of amino acid conjugates to imino-pyrrolidine derivatives. These compounds have shown inhibitory effects against specific bacterial strains, highlighting their potential application in developing new antibacterial agents (Mitchell, 2010).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand better the molecular interactions and hydrogen bonding patterns, which is crucial for designing drugs and materials with specific properties (Eya’ane Meva et al., 2017).
Synthesis of Bioactive Compounds
The compound has also been utilized in the synthesis of bioactive compounds, such as biguanide derivatives. These studies have shown that biguanides derived from this compound can modulate biochemical parameters under oxidative stress conditions, suggesting their potential use in neuroprotection and antioxidant therapies (Popova et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[amino(imino)methyl]pyrrolidine-1-carboximidamide involves the reaction of pyrrolidine-1-carboximidamide with an amino(imino)methyl group.", "Starting Materials": [ "Pyrrolidine-1-carboximidamide", "Amino(imino)methyl group" ], "Reaction": [ "Step 1: Dissolve pyrrolidine-1-carboximidamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add the amino(imino)methyl group to the solution and stir for several hours at room temperature.", "Step 3: Purify the resulting compound by recrystallization or column chromatography.", "Step 4: Characterize the compound using spectroscopic techniques such as NMR and IR spectroscopy." ] } | |
CAS-Nummer |
553-83-3 |
Molekularformel |
C6H13N5 |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
N-(diaminomethylidene)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) |
InChI-Schlüssel |
TUOOWPGKBKCOHX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=N)N=C(N)N |
Kanonische SMILES |
C1CCN(C1)C(=N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





